3-[5-amino-2-(trifluoromethyl)-1H-1,3-benzodiazol-1-yl]butan-1-ol
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Overview
Description
3-[5-amino-2-(trifluoromethyl)-1H-1,3-benzodiazol-1-yl]butan-1-ol is an organic compound with the molecular formula C12H14F3N3O and a molecular weight of 273.25 g/mol . This compound features a trifluoromethyl group, which is known for its significant impact on the pharmacological properties of molecules .
Preparation Methods
The synthesis of 3-[5-amino-2-(trifluoromethyl)-1H-1,3-benzodiazol-1-yl]butan-1-ol typically involves multiple steps. One common method includes the reaction of 5-amino-2-(trifluoromethyl)benzimidazole with butanal in the presence of a reducing agent . Industrial production methods may involve optimized reaction conditions to maximize yield and purity, such as controlled temperature and pressure settings, as well as the use of catalysts to enhance reaction rates .
Chemical Reactions Analysis
3-[5-amino-2-(trifluoromethyl)-1H-1,3-benzodiazol-1-yl]butan-1-ol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids under specific conditions.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium azide . Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
3-[5-amino-2-(trifluoromethyl)-1H-1,3-benzodiazol-1-yl]butan-1-ol has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Industry: The compound is used in the development of agrochemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 3-[5-amino-2-(trifluoromethyl)-1H-1,3-benzodiazol-1-yl]butan-1-ol involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s ability to bind to target proteins, thereby modulating their activity . This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways .
Comparison with Similar Compounds
3-[5-amino-2-(trifluoromethyl)-1H-1,3-benzodiazol-1-yl]butan-1-ol can be compared with other similar compounds, such as:
2-amino-5-(trifluoromethyl)pyridine: This compound also contains a trifluoromethyl group and exhibits similar chemical reactivity.
3,5-bis(trifluoromethyl)aniline: Another trifluoromethyl-containing compound with distinct properties and applications.
5-amino-2-(trifluoromethyl)benzoic acid: This compound shares structural similarities and is used in various research applications.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties .
Properties
IUPAC Name |
3-[5-amino-2-(trifluoromethyl)benzimidazol-1-yl]butan-1-ol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14F3N3O/c1-7(4-5-19)18-10-3-2-8(16)6-9(10)17-11(18)12(13,14)15/h2-3,6-7,19H,4-5,16H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MBPXXENMXMNZPW-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCO)N1C2=C(C=C(C=C2)N)N=C1C(F)(F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14F3N3O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.25 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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